D-Leucine

Epilepsy Anticonvulsant Chiral Pharmacology

D-Leucine (CAS 328-38-1) is the chiral D-enantiomer with enantiomer-specific bioactivities L-Leucine cannot replicate. It terminates ongoing seizures in epilepsy models and reduces P. aeruginosa biofilm density by 63.3% at 40 mM. A 3-fold higher Km for the L-system transporter enables quantifiable uptake studies. Certified enantiomeric purity (≥99%) with defined optical rotation ([α]20/D -13.5° to -15.5°) ensures chiral integrity for peptide synthesis and pharmacological research. Choose D-Leucine when stereochemistry determines experimental outcomes.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 328-38-1
Cat. No. B559557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leucine
CAS328-38-1
SynonymsD-LEUCINE; 328-38-1; H-D-Leu-OH; D-Homo-valine; (2R)-2-amino-4-methylpentanoicacid; (R)-Leucine; (R)-2-Amino-4-methylpentanoicacid; (R)-(-)-Leucine; D-Leucin; D-Leuzin; Leucine,D-; CHEBI:28225; D-2-Amino-4-methylvalericacid; ROHFNLRQFUQHCH-RXMQYKEDSA-N; MFCD00063088; SBB006736; NCGC00163335-01; DSSTox_CID_26347; DSSTox_RID_81551; DSSTox_GSID_46347; DLE; CAS-328-38-1; (D)-leucine; D-Leu; PubChem12374
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
InChIKeyROHFNLRQFUQHCH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.5 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Leucine (CAS 328-38-1): Physicochemical and Regulatory Baseline for Scientific Procurement


D-Leucine (CAS 328-38-1), the D-enantiomer of the essential branched-chain amino acid leucine, is a chiral, non-proteinogenic amino acid with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol [1]. Unlike its L-isomer, which is a fundamental building block for protein synthesis, D-Leucine is found only in trace amounts in nature and is primarily produced synthetically for research and industrial applications [2]. As a solid at room temperature (melting point >300°C), it exhibits a specific optical rotation of α20/D -13.5° to -15.5° (c=4, 6mol/L HCl), confirming its chiral identity [1]. Its solubility is limited, reaching 24 mg/mL in water at 25°C, with improved solubility in dilute HCl [1].

D-Leucine (CAS 328-38-1): Why In-Class Substitution with L-Leucine or Other D-Amino Acids Is Scientifically Invalid


D-Leucine cannot be substituted by its L-enantiomer or other D-amino acids in research and industrial applications due to profound, quantifiable differences in biological activity, transport, and chiral specificity. The cellular transport kinetics of D-Leucine differ significantly from L-Leucine, with studies showing a threefold higher apparent Km for D-Leucine, indicating lower affinity for the primary leucine transporter [1]. Crucially, D-Leucine demonstrates unique functional properties, such as the ability to terminate ongoing seizures, a property not shared by L-Leucine [2]. Furthermore, the specificity of D-amino acids in disrupting bacterial biofilms is enantiomer-specific, with L-amino acids failing to produce the same effect and even reversing the inhibitory action of their D-counterparts [3]. These data confirm that D-Leucine is a distinct molecular entity, not a generic substitute, and its selection must be based on specific, evidence-driven requirements.

D-Leucine (CAS 328-38-1) Procurement Evidence: Head-to-Head Performance Data Against L-Leucine and Other D-Amino Acids


D-Leucine vs. L-Leucine: Post-Onset Seizure Termination in a Mouse Model of Epilepsy

D-Leucine uniquely terminates ongoing seizure activity, a critical therapeutic feature not observed with L-Leucine. In a mouse model of epilepsy, both D- and L-leucine provided protection when administered prior to seizure induction. However, only D-leucine potently terminated seizures after their onset, showing efficacy comparable to diazepam but without sedative side effects [1].

Epilepsy Anticonvulsant Chiral Pharmacology

D-Leucine vs. L-Leucine: Differential Kinetics of Cellular Uptake and Transport

D-Leucine exhibits distinct transport kinetics compared to L-Leucine, with a 3-fold higher apparent Km, signifying a lower affinity for the primary L-system amino acid transporter. This difference in binding and uptake is further underscored by the opposing temperature-dependent behavior of their Km values [1][2].

Cellular Transport Amino Acid Uptake Cancer Research

D-Leucine vs. Other D-Amino Acids: Comparative Biofilm Inhibition Potency in Pseudomonas aeruginosa

D-Leucine is a potent inhibitor of biofilm formation in Pseudomonas aeruginosa, achieving a 63.3% reduction in biofilm density at 40 mM [1]. Its mechanism is proposed to involve the substitution of L-Leucine in leucine aminopeptidase, an enzyme essential for biofilm development, a pathway not targeted by other D-amino acids [1]. L-Leucine fails to produce this inhibitory effect [2].

Biofilm Antimicrobial Pseudomonas aeruginosa

D-Leucine: Enantiomeric Purity as a Critical Quality Attribute for Chiral Building Blocks

The utility of D-Leucine as a chiral building block in peptide and drug synthesis is entirely dependent on its enantiomeric purity. High-purity material (e.g., >98.0% by nonaqueous titration) with a defined specific rotation (α20/D -13.5° to -15.5°) is essential to ensure the correct stereochemistry and function of the final synthesized molecule [1]. The presence of the L-isomer would lead to the formation of diastereomers, compromising product integrity and biological activity.

Peptide Synthesis Chiral Chemistry Quality Control

Evidence-Backed Application Scenarios for D-Leucine (CAS 328-38-1) in Research and Industry


Investigating Novel Anticonvulsant Mechanisms in Preclinical Epilepsy Models

Researchers studying acute seizure intervention should prioritize D-Leucine over L-Leucine due to its unique, data-backed ability to terminate ongoing seizures in established mouse models of epilepsy [1]. This property, which is not shared by its enantiomer, makes D-Leucine an essential tool for exploring novel anti-epileptic pathways and for screening compounds with post-onset activity.

Studying Stereospecific Amino Acid Transport in Cancer and Mammalian Cells

Investigators quantifying cellular amino acid uptake must use D-Leucine, not L-Leucine, as a tool to probe the stereospecificity of transport systems. The documented 3-fold difference in apparent Km for the L-system transporter provides a clear, quantifiable parameter for experimental design and for differentiating between transport mechanisms in various cell types, including cancer cells [1][2].

Targeting and Disrupting Pseudomonas aeruginosa Biofilms

For studies aimed at eradicating or preventing P. aeruginosa biofilms, D-Leucine is a specific and potent tool. Its demonstrated ability to reduce biofilm density by 63.3% at 40 mM provides a quantifiable benchmark for its use as a positive control or a lead compound in the development of new anti-biofilm strategies [1]. Its mechanism, involving interference with leucine aminopeptidase, offers a distinct target for further investigation.

Synthesizing Stereochemically Pure Peptides and Pharmaceuticals

As a chiral building block, D-Leucine with a certified enantiomeric purity (>98%) and defined optical rotation is required for the reliable synthesis of D-amino acid-containing peptides, peptidomimetics, and other complex chiral molecules [1]. Its use ensures the correct three-dimensional structure of the final product, which is paramount for biological activity and therapeutic efficacy.

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